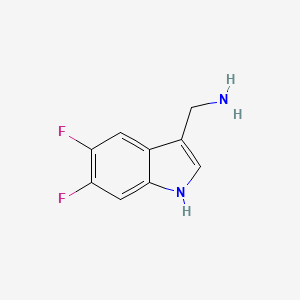

(5,6-二氟-1H-吲哚-3-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5,6-Difluoro-1H-indol-3-YL)methanamine” is a chemical compound with the molecular formula C9H8F2N2 . It is an indolic tryptophan-derived metabolite .

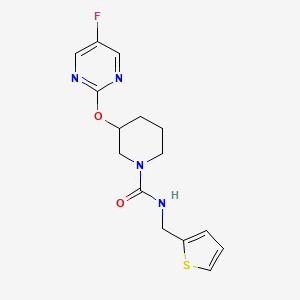

Molecular Structure Analysis

The molecular structure of “(5,6-Difluoro-1H-indol-3-YL)methanamine” consists of a benzopyrrole nucleus, also known as an indole ring, with two fluorine atoms attached at the 5 and 6 positions . The indole ring is a key structural component in many important synthetic drug molecules .科学研究应用

吲哚合成与分类

吲哚生物碱是有机合成领域的基础,促进了吲哚合成新方法的持续发展。Taber 和 Tirunahari (2011) 的一篇综述提出了吲哚合成的全面分类,反映了一个世纪的有机化学创新。他们的框架不仅组织了现有的策略,而且还有助于确定吲哚构建方法的历史和现状,包括与 (5,6-二氟-1H-吲哚-3-基)甲胺等化合物相关的构建方法 (Taber & Tirunahari, 2011)。

色氨酸代谢物和微生物群

饮食、微生物群和代谢疾病之间的相互作用是一个重要的研究领域。Galligan (2018) 讨论了由肠道细菌产生的吲哚色氨酸代谢物(与 (5,6-二氟-1H-吲哚-3-基)甲胺的色氨酸骨架相关)表现出抗炎和代谢益处的假设。这些发现强调了微生物群衍生的色氨酸代谢物在健康和疾病管理中的重要性 (Galligan, 2018)。

植物褪黑激素和植物健康

褪黑激素是一种源自色氨酸的吲哚胺,在植物健康中起着至关重要的作用。Paredes 等人 (2009) 综述了植物中褪黑激素的证据,表明其参与生长促进、抗氧化防御和应激反应。这项研究突出了吲哚化合物(如 (5,6-二氟-1H-吲哚-3-基)甲胺)在植物生物学中的重要性以及它们在农业科学中的潜力 (Paredes et al., 2009)。

细胞色素 P450 抑制剂

细胞色素 P450 抑制剂(包括基于吲哚的化合物)的研究在药物代谢和药代动力学中至关重要。Khojasteh 等人 (2011) 综述了针对各种 CYP 同工型的化学抑制剂的选择性,这对于理解药物-药物相互作用和 (5,6-二氟-1H-吲哚-3-基)甲胺等化合物的代谢过程至关重要 (Khojasteh et al., 2011)。

未来方向

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein involved in cell division .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the corresponding biochemical pathways .

Result of Action

For instance, some indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .

属性

IUPAC Name |

(5,6-difluoro-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLOEGZHDFATSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)

![N-(3,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2447392.png)

![3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2447396.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2447398.png)

![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/no-structure.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)

![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)

![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)

![4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2447413.png)